molecular formula C19H15FN6O2 B2713448 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 892467-63-9

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2713448
CAS No.: 892467-63-9
M. Wt: 378.367
InChI Key: KISAOAPBRFGOLN-UHFFFAOYSA-N
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Description

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The next step involves the introduction of the benzyl group at the 3-position of the triazolopyrimidine ring. This is typically done using benzyl halides in the presence of a base such as potassium carbonate.

    Acylation: The final step is the acylation of the triazolopyrimidine derivative with 2-fluorophenylacetic acid or its derivatives. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide is unique due to the presence of both the benzyl and 2-fluorophenyl groups. These groups may enhance its biological activity and specificity, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-14-8-4-5-9-15(14)22-16(27)11-25-12-21-18-17(19(25)28)23-24-26(18)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISAOAPBRFGOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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